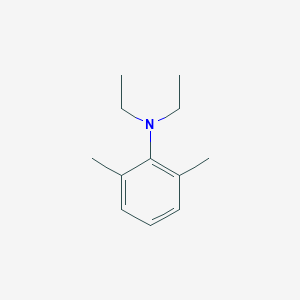
N,n-diethyl-2,6-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,n-diethyl-2,6-dimethylaniline is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Structure
N,N-Diethyl-2,6-dimethylaniline has the molecular formula C₁₂H₁₉N and is classified as a tertiary amine. Its structure consists of a dimethyl-substituted aniline with two ethyl groups attached to the nitrogen atom. The compound's unique structure contributes to its reactivity and utility in different chemical processes.
Pharmaceutical Applications
- Metabolite of Local Anesthetics : this compound is known as a metabolite of lidocaine, an anesthetic commonly used in medical procedures. Studies have shown that it can be detected in human urine after lidocaine administration, indicating its role in drug metabolism and potential implications for pharmacokinetics and safety assessments .
- Analytical Chemistry : The compound has been utilized in developing analytical methods for detecting polar pollutants in environmental samples. For instance, a liquid chromatographic system was designed to determine 2,6-DMA levels in tap water with a detection limit of 0.4 µg/L .
Industrial Applications
- Dye Manufacturing : this compound serves as an important intermediate in the production of various dyes. It reacts with other chemicals to form complex dye structures that are used in textiles and other materials .
- Antioxidants Production : The compound is also employed in synthesizing antioxidants that prevent oxidative degradation in rubber and plastics, enhancing the stability and longevity of these materials .
- Chemical Intermediates : As a versatile building block, this compound is utilized in synthesizing pesticides and other agrochemicals, contributing to agricultural productivity .
Toxicological Studies
Research has indicated that exposure to this compound can lead to various toxicological effects. Animal studies have shown that high doses can result in significant changes in hematological parameters and organ weights . The compound has also been investigated for its potential carcinogenic effects, particularly in nasal tissues of rats .
Case Studies
- Lidocaine Metabolism : A study conducted on patients receiving lidocaine treatment found elevated levels of 2,6-DMA-haemoglobin adducts, suggesting environmental exposure and biotransformation processes involving this compound .
- Environmental Monitoring : In a study assessing water quality, the presence of 2,6-DMA was monitored as an indicator of industrial pollution. The analytical method developed demonstrated its effectiveness in detecting low concentrations of this compound in water samples .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceuticals | Metabolite of lidocaine | Detected in urine post-administration |
| Analytical Chemistry | Detection of pollutants | Detection limit of 0.4 µg/L |
| Dye Manufacturing | Intermediate for dye production | Essential for synthesizing various dyes |
| Antioxidants | Used in rubber and plastics | Enhances stability against oxidative degradation |
| Toxicology | Effects on hematological parameters | Significant changes observed at high doses |
Properties
CAS No. |
3995-38-8 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N,N-diethyl-2,6-dimethylaniline |
InChI |
InChI=1S/C12H19N/c1-5-13(6-2)12-10(3)8-7-9-11(12)4/h7-9H,5-6H2,1-4H3 |
InChI Key |
KECFTDQVRIBMCH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=C(C=CC=C1C)C |
Canonical SMILES |
CCN(CC)C1=C(C=CC=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















